[(4-Bromo-2-methylphenyl)methyl](ethyl)amine
CAS No.: 1155459-99-6
Cat. No.: VC2625311
Molecular Formula: C10H14BrN
Molecular Weight: 228.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1155459-99-6 |
|---|---|
| Molecular Formula | C10H14BrN |
| Molecular Weight | 228.13 g/mol |
| IUPAC Name | N-[(4-bromo-2-methylphenyl)methyl]ethanamine |
| Standard InChI | InChI=1S/C10H14BrN/c1-3-12-7-9-4-5-10(11)6-8(9)2/h4-6,12H,3,7H2,1-2H3 |
| Standard InChI Key | MERUOSINQFKKNI-UHFFFAOYSA-N |
| SMILES | CCNCC1=C(C=C(C=C1)Br)C |
| Canonical SMILES | CCNCC1=C(C=C(C=C1)Br)C |
Introduction
[Introduction to (4-Bromo-2-methylphenyl)methylamine](pplx://action/followup)
(4-Bromo-2-methylphenyl)methylamine is a chemical compound that belongs to the class of amines, specifically arylalkylamines. It features a brominated aromatic ring and an aliphatic amine group, which contribute to its unique chemical properties and potential applications. This compound is primarily of interest in organic chemistry and pharmaceutical research due to its structural characteristics and reactivity.
Synthesis Methods
The synthesis of (4-Bromo-2-methylphenyl)methylamine typically involves halogenation and alkylation reactions. These methods require careful control of reaction conditions such as temperature and solvent choice to optimize yield and minimize by-products. Common solvents used include dimethylformamide (DMF) or dichloromethane (DCM).
Potential Applications
This compound is a versatile building block in organic synthesis and has potential applications in medicinal chemistry. Its structural properties make it suitable for studying amine reactivity and as a model compound for understanding similar chemical behaviors.
| Application Area | Description |
|---|---|
| Organic Synthesis | Building block for synthesizing complex molecules |
| Medicinal Chemistry | Potential in drug development due to its structural properties |
Availability and Status
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume